molecular formula C14H12N4O2 B2756971 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether CAS No. 478262-45-2

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether

Cat. No.: B2756971
CAS No.: 478262-45-2
M. Wt: 268.276
InChI Key: DGVDXDSNDGXQNO-UHFFFAOYSA-N
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Description

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a phenyl ether moiety. This compound is of interest due to its potential biological activities and its applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

    Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative under basic conditions.

    Ether Formation: The final step involves the formation of the phenyl ether linkage, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as DNA gyrase and glucosamine-6-phosphate synthase, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether is unique due to its specific combination of a triazole ring, a pyridine ring, and a phenyl ether moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and medicinal chemistry.

Properties

IUPAC Name

4-methoxy-2-phenoxy-3-(1H-1,2,4-triazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-19-11-7-8-15-14(12(11)13-16-9-17-18-13)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVDXDSNDGXQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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